molecular formula C12H18N4O3S B3018134 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea CAS No. 2034338-40-2

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea

Cat. No. B3018134
CAS RN: 2034338-40-2
M. Wt: 298.36
InChI Key: SRZQEFJZSACQCX-UHFFFAOYSA-N
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Description

The compound contains a 1,2,5-thiadiazole 1,1-dioxide motif . This is a heterocyclic organic compound containing both nitrogen (N) and sulfur (S) atoms . These types of compounds are widely studied throughout the chemical and molecular sciences .


Synthesis Analysis

The synthesis of 1,2,5-thiadiazole 1,1-dioxides typically involves various synthetic strategies . The exact method would depend on the specific substituents on the thiadiazole ring.


Molecular Structure Analysis

The structure of 1,2,5-thiadiazole 1,1-dioxides has been studied using various spectroscopic techniques such as NMR, IR, and UV-Vis . The bond lengths typical for neutral and anion radical species can be used for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .


Chemical Reactions Analysis

1,2,5-thiadiazole 1,1-dioxides have shown reactivity including mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .


Physical And Chemical Properties Analysis

The physicochemical properties of 1,2,5-thiadiazole 1,1-dioxides can vary depending on the specific substituents on the thiadiazole ring .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Research has explored the antiproliferative and antimicrobial properties of compounds related to 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea. Schiff bases derived from 1,3,4-thiadiazole compounds exhibited strong DNA protective ability against oxidative stress and showed potent antimicrobial activity against S. epidermidis. The compounds demonstrated cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, with specific compounds showing significant potential for use in chemotherapy strategies with minimum cytotoxicity (Gür et al., 2020).

Charge-Transfer Chromophores

The study of charge-transfer chromophores involving the benzo[c][1,2,5]thiadiazol moiety has shown significant promise. These chromophores, synthesized through cycloadditions of TCNE and TCNQ to donor-substituted alkynes, exhibit efficient intramolecular charge-transfer interactions. Their unique structural features could potentially be harnessed for applications in electronic and photonic devices, showcasing the versatility of the thiadiazole core in materials science (Chen et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis and structural characterization of various heterocyclic compounds, including those related to this compound, have been explored for their potential applications in different scientific fields. These include the development of carbene complexes of diorganoberyllium for organometallic chemistry and the preparation of naturally occurring anthraquinones for use in organic synthesis and potential medicinal applications (Gottfriedsen & Blaurock, 2006; Zhao et al., 1995).

Future Directions

1,2,5-thiadiazole 1,1-dioxides and their derivatives are at the very edge of modern applications in technology (OLEDS, organic conducting materials, batteries) and there is a never-ending need for new systems that meet more and more demanding requirements . Future research directions involving these compounds could include further exploration of their potential uses in these areas .

properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-8(2)13-12(17)14-9-5-6-10-11(7-9)16(4)20(18,19)15(10)3/h5-8H,1-4H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZQEFJZSACQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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